2-Amino-N-(1-methylpiperidin-3-yl)acetamide
Description
2-Amino-N-(1-methylpiperidin-3-yl)acetamide (CAS: 1354018-91-9, molecular formula: C₈H₁₇N₃O) is a piperidine-derived acetamide compound. Its structure features a 2-aminoacetamide backbone linked to a 1-methylpiperidin-3-yl group. The piperidine ring introduces conformational flexibility, while the methyl group at the 1-position modulates steric and electronic properties. The stereochemistry of the piperidine substituent (R-configuration) is noted in related analogs, which may influence binding affinity .
Properties
IUPAC Name |
2-amino-N-(1-methylpiperidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-11-4-2-3-7(6-11)10-8(12)5-9/h7H,2-6,9H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBQYAGIMCIMET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)NC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(1-methylpiperidin-3-yl)acetamide typically involves the reaction of 1-methylpiperidine with chloroacetamide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of 1-methylpiperidine attacks the carbon atom of chloroacetamide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(1-methylpiperidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of amides or nitriles.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 2-aminoacetamides, including 2-Amino-N-(1-methylpiperidin-3-yl)acetamide, exhibit significant anticancer properties. In a study evaluating the antiproliferative effects of various compounds, certain derivatives demonstrated low micromolar IC50 values against several cancer cell lines, including MIA PaCa-2 and PC-3. These compounds were noted for their ability to induce cell cycle arrest at the G0/G1 phase, suggesting a mechanism of action that may inhibit cancer cell proliferation effectively .
Antimicrobial Properties
The compound has also been studied for its antimicrobial effects. In recent investigations, derivatives containing piperidine moieties have shown promising antibacterial and antifungal activities. The introduction of hydrophilic groups into the structure has been identified as a strategy to enhance solubility and bioavailability, which are critical for therapeutic efficacy .
Neuropharmacological Effects
Another area of interest is the neuropharmacological potential of this compound. Compounds with similar structures have been evaluated for their anticonvulsant properties using models like the maximal electroshock-induced seizures (MES) model in mice. Some derivatives exhibited comparable potency to established anticonvulsants, indicating potential applications in treating seizure disorders .
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound typically involves the reaction of suitable piperidine derivatives with acetamides under controlled conditions. The manipulation of substituents on the piperidine ring plays a crucial role in determining the biological activity of the resulting compounds. Structure-activity relationship studies have highlighted specific modifications that enhance potency against various biological targets, including kinases involved in cancer progression .
Case Study: Anticancer Activity
A notable study explored the synthesis of several substituted acetamides and their effects on cancer cells. The results indicated that compounds with specific substitutions on the piperidine ring significantly increased their antiproliferative activity. For instance, one derivative exhibited an IC50 value of less than 10 µM against multiple cancer lines, demonstrating its potential as a lead compound for further development .
Case Study: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, several derivatives were tested against common bacterial strains. The results revealed that modifications to the acetamide moiety resulted in enhanced antibacterial activity, with some compounds showing effectiveness comparable to standard antibiotics .
Data Table: Summary of Key Findings
Mechanism of Action
The mechanism of action of 2-Amino-N-(1-methylpiperidin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Biological Activity
2-Amino-N-(1-methylpiperidin-3-yl)acetamide is a compound that has garnered attention for its biological activity, particularly in the fields of neuropharmacology and cancer therapy. Its unique structural features, including an amino group and a piperidine moiety, suggest potential interactions with various biological targets, including neurotransmitter systems and receptors involved in tumor growth.
The mechanism of action for this compound involves binding to specific enzymes and receptors, which modulates their activity. This interaction can lead to various biological effects, such as:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes that play roles in metabolic pathways.
- Activation of Signaling Pathways : It may also activate signaling pathways that contribute to cellular responses relevant in both neurological and oncological contexts.
Neuropharmacological Effects
Research indicates that this compound exhibits significant biological activity related to neurotransmitter systems, particularly serotonin and dopamine receptors. Compounds with similar structures have shown potential in influencing mood and cognitive functions, making them candidates for treating neurological disorders.
Antitumor Activity
Studies have demonstrated the compound's potential antitumor effects. For instance, a recent investigation highlighted its efficacy against aggressive cancer cell lines, such as triple-negative breast cancer. In vitro studies revealed that treatment with related compounds led to a significant reduction in cell viability, indicating a promising avenue for cancer therapy .
Study on Antitumor Effects
In a notable study involving the compound (±)-25, which shares structural similarities with this compound, researchers observed a 55% decrease in viability of MDA-MB-231 cells after three days of treatment at a concentration of 10 μM. Furthermore, in vivo models demonstrated that the compound was well tolerated and effectively reduced tumor growth over time .
Neuropharmacological Insights
Another study focused on the neuropharmacological properties of structurally related compounds. It was found that these compounds could modulate neurotransmitter activity, suggesting their potential use in developing treatments for conditions like depression and anxiety disorders.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal critical insights into how modifications to the piperidine structure influence biological activity:
| Modification | Effect on Activity |
|---|---|
| N-Methyl substitution | Enhanced interaction with receptor sites |
| Piperidine ring alterations | Varied effects on enzyme inhibition |
| Presence of amino groups | Increased cytotoxicity in cancer models |
These findings suggest that specific structural features are vital for enhancing the therapeutic potential of the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
